3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride
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Overview
Description
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl. It is known for its unique structure, which includes a four-membered azetidine ring substituted with a methylsulfanyl group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with methylsulfanyl and carbonitrile precursors under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted azetidine derivatives. These products are of interest for further chemical modifications and applications .
Scientific Research Applications
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)azetidine-3-carbonitrile
- 3-(Ethylsulfanyl)azetidine-3-carbonitrile
- 3-(Methylsulfanyl)azetidine-2-carbonitrile
Uniqueness
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C5H9ClN2S |
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Molecular Weight |
164.66 g/mol |
IUPAC Name |
3-methylsulfanylazetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H |
InChI Key |
JHCQGIYRSCTPIP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CNC1)C#N.Cl |
Origin of Product |
United States |
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